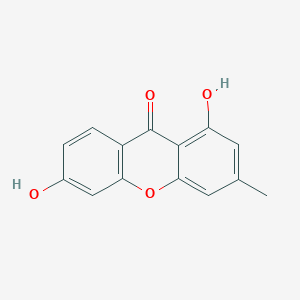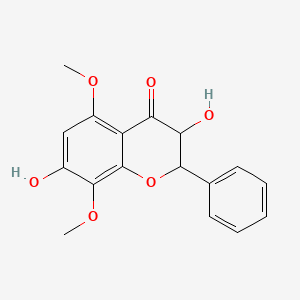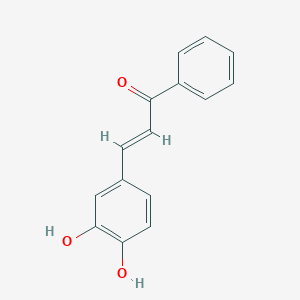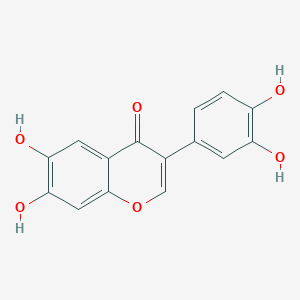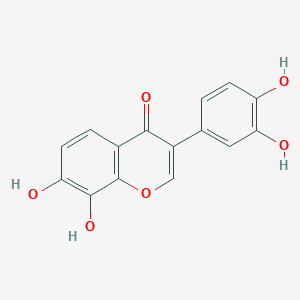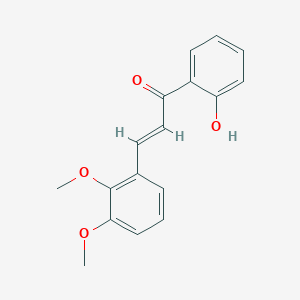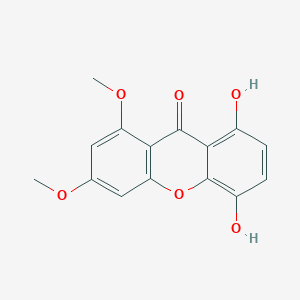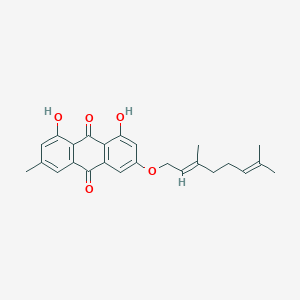
Geranyloxyemodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranyloxyemodin is a natural product found in Vismia guineensis, Vismia laurentii, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
- Source: Cameroonian medicinal plants
- Findings: Geranyloxyemodin was evaluated for its anticancer, antimicrobial, and antioxidant activities. It showed potential in treating various cancer cell lines and displayed antimicrobial activity comparable to gentamycin (Tamokou et al., 2013).
- Source: Natural geranylated flavonoids
- Findings: this compound and similar compounds have shown promising results as anti-inflammatory agents, inhibiting key enzymes like cyclooxygenases and lipoxygenases (Hanáková et al., 2017).
- Source: Traditional medicinal plants
- Findings: Compounds like this compound have demonstrated neuroprotective effects, suggesting potential therapeutic applications for neurological disorders (Kumar et al., 2013).
- Source: Saccharomyces cerevisiae
- Findings: Studies on microbial production of monoterpenes like geraniol have revealed insights into optimizing production processes and the potential for creating geraniol-derived chemicals (Zhao et al., 2017).
- Source: Psorospermum glaberrimum
- Findings: this compound showed significant antimalarial activity, suggesting its potential use in treating malaria and related diseases (Lenta et al., 2008).
- Source: Phyllanthus amarus
- Findings: Geraniin, a related compound, was shown to suppress oxidative stress and neuronal apoptosis, highlighting its potential for treating cerebral ischemia/reperfusion injury (Yang et al., 2022).
- Source: HepG2 Cells
- Findings: Geraniin exerted a protective effect in HepG2 cells via microRNA-mediated regulation, pointing towards its role in cellular protection and possible therapeutic applications (Aayadi et al., 2017).
- Source: Clinical Drug Geranylgeranylacetone
- Findings: Geranylgeranylacetone, a related compound, was found to protect tissues and organs by inducing heat shock proteins, suggesting potential for treating various stress-related conditions (Shen et al., 2010).
- Source: GeranylgeranylacetoneIn conclusion, this compound and related compounds exhibit a wide range of potentially beneficial properties, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antimalarial activities, as well as abilities to enhance microbial production, regulate oxidative stress, and protect tissues and organs. These findings highlight the diverse scientific research applications of this compound.
- Findings: This compound showed neuroprotective effects in experimental traumatic brain injury, offering potential for clinical treatment of such injuries (Zhao et al., 2013).
Propriétés
Nom IUPAC |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione |
|---|---|
InChI |
InChI=1S/C25H26O5/c1-14(2)6-5-7-15(3)8-9-30-17-12-19-23(21(27)13-17)25(29)22-18(24(19)28)10-16(4)11-20(22)26/h6,8,10-13,26-27H,5,7,9H2,1-4H3/b15-8+ |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





